molecular formula C20H16O6 B1262941 Candidusin A

Candidusin A

Cat. No. B1262941
M. Wt: 352.3 g/mol
InChI Key: LMJVXQOOTLMXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candidusin A is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by methoxy groups at positions 6 and 9, hydroxy groups at positions 2 and 3 and a phenolic group at position 7. It has been isolated from Aspergillus taichungensis. It has a role as an Aspergillus metabolite. It is a member of dibenzofurans, a member of catechols and an aromatic ether.

Scientific Research Applications

Strain Differentiation Methods

During the 1980s, various methods for strain differentiation of Candida albicans, including Candidusin A, were explored. These methods, based on physiological and genetic markers, are crucial for epidemiological research and outbreak investigation. However, the perfect typing method remains elusive, with current methods varying in typability, reproducibility, and discriminatory power. Electrophoretic methods such as immunoblotting and isoenzyme analysis are also utilized (Hunter, 1991).

Biotechnological Applications

Candida yeasts, including strains related to Candidusin A, are recognized for their potential in biotechnological applications. These applications range from using the biomass of Candida utilis as a source of microbial proteins and other beneficial compounds to the production of extracellular metabolites like citric acid, ethanol, and biosurfactants. These products find utility in the food processing, pharmaceutical, and cosmetic industries (Kieliszek et al., 2017).

Resistance and Virulence Studies

Antifungal Drug Resistance

The increasing resistance of Candida species, including those producing Candidusin A, to antifungal drugs like azoles and echinocandins is a growing concern worldwide. Understanding the mechanisms behind this resistance is crucial for effective patient treatment and management of these infections (Pristov & Ghannoum, 2019).

Defensins and Immune Response

The role of defensins, a group of antimicrobial peptides part of the innate immune system, in the immune response against Candida infections, including those involving Candidusin A, has been a focus of research. Defensins can discriminate host cells from fungi and disrupt fungal cell membranes, though further research is needed to fully understand these mechanisms (Polesello et al., 2017).

Invasive Candidiasis and Public Health

Invasive Candidiasis Epidemiology

Invasive candidiasis (IC), caused by species like Candidusin A producers, is a significant public health issue with high mortality rates. Despite the stable IC-associated mortality rate, the emergence of less common Candida species exhibiting drug resistance is alarming. Improvements in diagnostic and therapeutic strategies are necessary to reduce morbidity and mortality associated with IC (Pfaller & Diekema, 2007).

properties

Product Name

Candidusin A

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-6,9-dimethoxydibenzofuran-2,3-diol

InChI

InChI=1S/C20H16O6/c1-24-17-8-12(10-3-5-11(21)6-4-10)19(25-2)20-18(17)13-7-14(22)15(23)9-16(13)26-20/h3-9,21-23H,1-2H3

InChI Key

LMJVXQOOTLMXHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC(=C(C=C3OC2=C(C(=C1)C4=CC=C(C=C4)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candidusin A
Reactant of Route 2
Candidusin A
Reactant of Route 3
Candidusin A
Reactant of Route 4
Candidusin A
Reactant of Route 5
Candidusin A
Reactant of Route 6
Candidusin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.